molecular formula C18H23N3O3 B2713763 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide CAS No. 743470-31-7

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide

Katalognummer: B2713763
CAS-Nummer: 743470-31-7
Molekulargewicht: 329.4
InChI-Schlüssel: YLBPIBRVVVRUHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antihypertensive and Alpha-Adrenergic Blocking Properties

Research on a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which share structural similarities with the compound , demonstrated potential antihypertensive activities. These compounds, when modified at the 8 position with different substituents, were evaluated for their efficacy as antihypertensive agents in animal models. Notably, certain derivatives exhibited significant alpha-adrenergic blocking effects, suggesting a mechanism of action that involves antagonism of alpha-adrenergic receptors. This finding points towards potential cardiovascular research applications, particularly in the development of novel antihypertensive drugs (Caroon et al., 1981).

Analgesic and Anti-inflammatory Properties

Another study explored the synthesis and biological activity of acetamides and arylureas derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles, as well as 2-alkoxyphenyl-6-phenyl-1,3,4-oxa(thia)diazole-[3,2-a]-S-triazin-5,7-diones. These compounds displayed significant anti-inflammatory and analgesic activities, highlighting their potential for the development of new analgesic and anti-inflammatory medications. This research underscores the importance of the structural elements found in the compound of interest for medicinal chemistry, particularly in designing drugs to treat pain and inflammation (Mazzone et al., 1987).

Anticancer and Antidiabetic Potential

In a more recent study, spirothiazolidines analogs bearing a sulfonamide moiety were synthesized and evaluated for their anticancer and antidiabetic potential. Some of these compounds demonstrated significant activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, as well as inhibitory effects on enzymes relevant to diabetes management. This research illustrates the therapeutic potential of spiro compounds and their derivatives in the treatment of cancer and diabetes, indicating possible research directions for the compound (Flefel et al., 2019).

Conformational Studies and Peptide Mimetics

Spirolactams, including diazaspiro[4.5]decanes, have been synthesized and analyzed for their potential as conformationally restricted pseudopeptides. These compounds were designed to mimic specific peptide sequences, offering insights into their structural and conformational properties. Such studies are crucial for developing peptide-based therapeutics, providing a framework for the utilization of spiro compounds in mimicking biological molecules (Fernandez et al., 2002).

Wirkmechanismus

Target of Action

The primary targets of 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide are TYK2/JAK1 and RIPK1 . These proteins play crucial roles in various cellular processes, including inflammation and cell death .

Mode of Action

2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide interacts with its targets by inhibiting their kinase activities . This inhibition blocks the activation of necroptotic pathways, a key form of programmed lytic cell death .

Biochemical Pathways

The compound affects the necroptotic pathways driven by RIPK1 . By inhibiting RIPK1, it prevents the activation of these pathways, thereby potentially offering therapeutic benefits in various inflammatory diseases .

Pharmacokinetics

The ADME properties of 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4The compound is described as a solid, suggesting that it could be administered orally

Result of Action

The molecular and cellular effects of 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide’s action include significant inhibition of RIPK1, with an IC50 value of 92 nM . This leads to a significant anti-necroptotic effect in a necroptosis model in U937 cells .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4Like all chemical compounds, its stability, efficacy, and action could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

Eigenschaften

IUPAC Name

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12-3-5-14(6-4-12)19-15(22)11-21-16(23)18(20-17(21)24)9-7-13(2)8-10-18/h3-6,13H,7-11H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBPIBRVVVRUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.